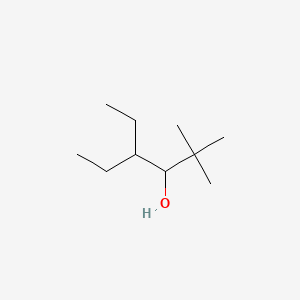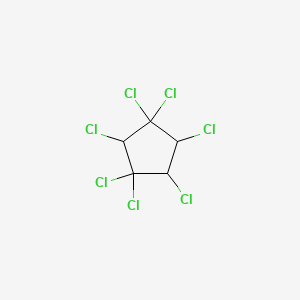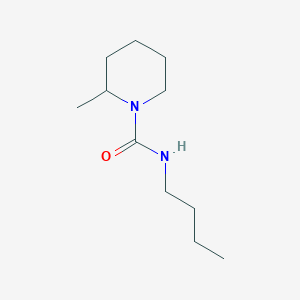
N-Methyl-N-(2,2,2-trinitroethyl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2,2,2-trinitroethyl)nitramide is a compound of significant interest in the field of energetic materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2,2,2-trinitroethyl)nitramide typically involves the nitration of precursor compounds. One common method starts with the nitration of diethyl oxalate, glycine, and β-alanine to form N-nitrated oxamides. These oxamides are then converted to the corresponding acid chlorides using thionyl chloride. The final step involves the reaction of the acid chloride with trinitroethanol to produce the target compound in moderate yield and high purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-N-(2,2,2-trinitroethyl)nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitramide and trinitroethyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents such as sulfuric acid and oleum for nitration reactions. Reduction reactions may involve the use of reducing agents like hydrogen gas or metal hydrides. Substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nitration reactions typically yield highly nitrated products, while reduction reactions can produce partially or fully reduced derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(2,2,2-trinitroethyl)nitramide has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other energetic materials and as a reagent in various chemical reactionsIn industry, it is used in the formulation of propellants, explosives, and pyrotechnics due to its high energy density and stability .
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2,2,2-trinitroethyl)nitramide involves the release of energy through the decomposition of the nitramide and trinitroethyl groups. This decomposition process generates a large amount of heat and gas, which can be harnessed for various applications. The molecular targets and pathways involved in this process are primarily related to the breaking of chemical bonds and the formation of new products .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Methyl-N-(2,2,2-trinitroethyl)nitramide include other nitramides and trinitroethyl derivatives, such as bis(trinitroethyl) oxalate, trinitroethyl nitrocarbamate, and 2,2,2-trinitroethyl formate .
Uniqueness: this compound is unique due to its specific combination of the nitramide and trinitroethyl groups, which confer high energy density and stability. This makes it particularly suitable for applications in energetic materials where both high performance and safety are critical.
Propriétés
Numéro CAS |
71081-38-4 |
|---|---|
Formule moléculaire |
C3H5N5O8 |
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
N-methyl-N-(2,2,2-trinitroethyl)nitramide |
InChI |
InChI=1S/C3H5N5O8/c1-4(8(15)16)2-3(5(9)10,6(11)12)7(13)14/h2H2,1H3 |
Clé InChI |
ZHLSIEQGPHOQCE-UHFFFAOYSA-N |
SMILES canonique |
CN(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




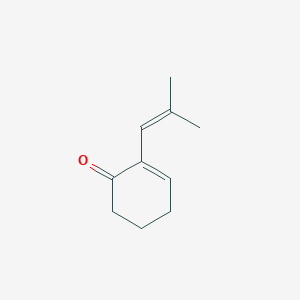
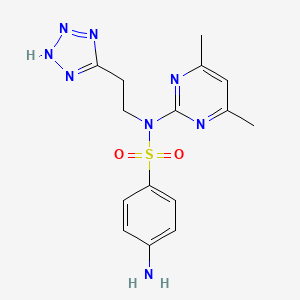
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
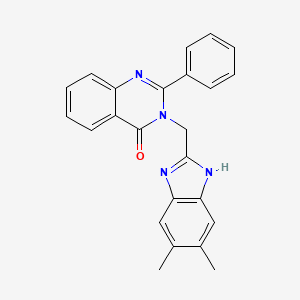



![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
